molecular formula C10H12BrN3OS B254878 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea

1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea

Cat. No. B254878
M. Wt: 302.19 g/mol
InChI Key: UDCZVDNGZPSCTR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of specific enzymes that are involved in cell proliferation and survival. The compound has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea have been extensively studied. The compound has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage, leading to cell death. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea in lab experiments is its potent anti-cancer activity. The compound has been shown to exhibit activity against different types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce oxidative stress and DNA damage, which may have adverse effects on normal cells.

Future Directions

There are several future directions for research on 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea. One of the directions is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its anti-cancer effects can lead to the development of more effective treatments for cancer. Another direction is to explore the potential use of the compound in combination with other anti-cancer agents. Studies have shown that combining different agents can lead to synergistic effects, resulting in more potent anti-cancer activity. Finally, future research can focus on developing more potent and less toxic derivatives of the compound.

Synthesis Methods

The synthesis of 1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea has been achieved using different methods. One of the most common methods involves the reaction of ethylisothiocyanate with 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)acetonitrile in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. Other methods involve the use of different reagents and conditions, but the overall process remains similar.

Scientific Research Applications

1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.

properties

Product Name

1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea

Molecular Formula

C10H12BrN3OS

Molecular Weight

302.19 g/mol

IUPAC Name

1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea

InChI

InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-6-7-5-8(11)3-4-9(7)15/h3-6,13H,2H2,1H3,(H2,12,14,16)/b7-6+

InChI Key

UDCZVDNGZPSCTR-VOTSOKGWSA-N

Isomeric SMILES

CCNC(=S)NN/C=C/1\C=C(C=CC1=O)Br

SMILES

CCNC(=S)NNC=C1C=C(C=CC1=O)Br

Canonical SMILES

CCNC(=S)NNC=C1C=C(C=CC1=O)Br

Origin of Product

United States

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